molecular formula C7H9N5S B1236303 Triapine

Triapine

Cat. No.: B1236303
M. Wt: 195.25 g/mol
InChI Key: XMYKNCNAZKMVQN-WCIBSUBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triapine is a compound with significant interest in the fields of chemistry and pharmacology. It is known for its potential biological activities and applications in various scientific research areas. The compound is characterized by its unique structure, which includes a pyridine ring and a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triapine typically involves the condensation of 3-aminopyridine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves the use of isocyanides and elemental sulfur. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

Triapine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyridine ring .

Major Products

The major products formed from these reactions include disulfides, amines, and substituted thiourea derivatives, which have various applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

[(Z)-(3-aminopyridin-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4-

InChI Key

XMYKNCNAZKMVQN-WCIBSUBMSA-N

Isomeric SMILES

C1=CC(=C(N=C1)/C=N\NC(=S)N)N

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N

Pictograms

Acute Toxic; Irritant

Synonyms

3-aminopyridine-2-carboxaldehyde thiosemicarbazone
3-APCT
NSC 663249
PAN 811
PAN-811
PAN811
triapine

Origin of Product

United States

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